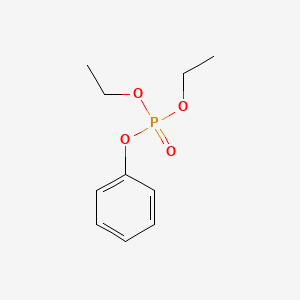

Diethyl phenyl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

2510-86-3 |

|---|---|

Molecular Formula |

C10H15O4P |

Molecular Weight |

230.2 g/mol |

IUPAC Name |

diethyl phenyl phosphate |

InChI |

InChI=1S/C10H15O4P/c1-3-12-15(11,13-4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

DHTQKXHLXVUBCF-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OCC)OC1=CC=CC=C1 |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=CC=C1 |

Other CAS No. |

2510-86-3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl Phenyl Phosphate and Analogous Compounds

Mechanistic Investigations of Diethyl Phenyl Phosphate (B84403) Formation Pathways

Understanding the underlying mechanisms of phosphorylation is crucial for optimizing synthetic routes and developing new methodologies. This section delves into the pathways involving trivalent phosphorus compounds and the critical role of specific reagents in esterification reactions.

Phosphorylation Reaction Mechanisms Utilizing Trivalent Phosphorus Compounds

The formation of phosphate esters from trivalent phosphorus compounds often proceeds through an initial activation step. For instance, in reactions involving phosphines or trialkyl phosphites, these trivalent phosphorus compounds can be oxidized by reagents like diethyl azodicarboxylate in the presence of an alcohol. oup.com This oxidation leads to the formation of a reactive intermediate, which is then susceptible to nucleophilic attack by the alcohol to yield the corresponding phosphate ester. oup.comnih.gov Electrophilic reactions are a cornerstone of trivalent phosphorus chemistry, enabling the synthesis of a wide array of important products. mdpi.com These reactions can proceed through an addition-elimination mechanism, where the electrophile adds to the phosphorus atom, forming an adduct that subsequently eliminates a leaving group to furnish the final product. mdpi.com

Role of Diethyl Azodicarboxylate and Alcohols in Esterification Reactions

The Mitsunobu reaction is a prominent example of an esterification process that utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618). nih.govwikipedia.org In this reaction, triphenylphosphine initiates a nucleophilic attack on DEAD, generating a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates a carboxylic acid or, in the context of phosphate synthesis, a phosphate monoester, to form an ion pair. wikipedia.org The alcohol reactant is activated by the phosphonium (B103445) species, rendering it a good leaving group. A subsequent S_N2 displacement by the nucleophile, such as a phenoxide, results in the formation of the desired ester with an inversion of stereochemistry at the alcohol carbon. wikipedia.orgjk-sci.com

When phenol (B47542) is reacted with allyl diethyl phosphite (B83602) and DEAD, diethyl phenyl phosphate is formed alongside other products like allyl phenyl ether. oup.com This highlights the role of DEAD in facilitating the phosphorylation of alcohols and phenols through the activation of trivalent phosphorus compounds. oup.com The reaction of dibenzyl hydrogen phosphate with an alcohol in the presence of DEAD and triphenylphosphine also yields the corresponding phosphate ester. oup.com

Novel Precursors and Reagents in this compound Synthesis

The development of new precursors and reagents is essential for improving the efficiency, selectivity, and scope of this compound synthesis. This section examines the application of diethyl phosphite and halogenated phosphorylating agents in modern synthetic protocols.

Application of Diethyl Phosphite in P-Alkylation and Hydrophosphonylation

Diethyl phosphite, also known as diethyl phosphonate (B1237965), is a versatile reagent in organophosphorus chemistry. wikipedia.org Its P-H bond is highly reactive, allowing for deprotonation by a strong base to form a phosphite anion. This anion can then participate in P-alkylation reactions, such as the Michaelis–Becker reaction, where it displaces a halide from an alkyl or aryl halide. wikipedia.orgsmolecule.com Palladium-catalyzed cross-coupling reactions have also been employed to form C-P bonds between aryl halides and diethyl phosphite. organic-chemistry.org

Hydrophosphonylation, the addition of the P-H bond of diethyl phosphite across an unsaturated bond, is another important application. wikipedia.org For instance, it can add to aldehydes and imines in reactions like the Abramov and Pudovik reactions to form α-hydroxyphosphonates and aminophosphonates, respectively. wikipedia.orgsmolecule.com While not a direct route to this compound, these reactions showcase the utility of diethyl phosphite as a precursor for a variety of organophosphorus compounds.

Utilization of Halogenated Phosphorylating Agents (e.g., Diethyl Chlorophosphate) in Ester Synthesis

Diethyl chlorophosphate is a commonly used halogenated phosphorylating agent for the synthesis of phosphate esters. wikipedia.org It reacts with alcohols in the presence of a base to form the corresponding diethyl phosphate esters. wikipedia.orgsigmaaldrich.comsigmaaldrich.com For example, it can be used to convert alcohols to their diethyl phosphate esters, a reaction that is fundamental in the synthesis of various organophosphorus compounds. wikipedia.orggeorganics.sk

The synthesis of diethyl chlorophosphate itself can be achieved through the chlorination of diethyl phosphite, for instance, using carbon tetrachloride in the Atherton-Todd reaction. wikipedia.orggeorganics.sk Another method involves the reaction of phosphoryl chloride with ethanol (B145695). georganics.sk The electrophilic nature of diethyl chlorophosphate makes it an effective reagent for phosphorylating a range of nucleophiles, including alcohols, carboxylates, and amines. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. royalsocietypublishing.orgcolab.ws In the context of organophosphorus synthesis, this involves considering factors such as atom economy, the use of safer solvents, and the development of catalytic methods. royalsocietypublishing.orgrsc.org

The synthesis of phosphonates, a class of compounds related to phosphates, has seen the application of greener methods such as solvent-free reactions, ultrasound and microwave-assisted syntheses, and the use of water as a solvent. rsc.org Catalysis plays a key role in green chemistry, and the development of efficient and recyclable catalysts for phosphorylation reactions is an active area of research. royalsocietypublishing.orgrsc.org For instance, the use of catalysts can help to avoid high temperatures and pressures, leading to more energy-efficient processes. royalsocietypublishing.org

Stereochemical Control in the Derivatization of this compound Analogs

The synthesis of chiral organophosphorus compounds, including analogs of this compound, is a significant area of research due to the stereospecific requirements of many biological and chemical systems. frontiersin.org The absolute stereochemistry at the phosphorus center is often crucial for the biological activity of these molecules. frontiersin.orgnih.gov Advanced methodologies for controlling this stereochemistry primarily involve the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

Chiral auxiliaries are compounds temporarily incorporated into a synthesis to direct the stereochemical outcome. wiley-vch.de Reagents derived from chiral alcohols like TADDOL, BINOL, and menthol (B31143) can be attached to a phosphorus atom. rsc.orgrsc.org These chiral H-P species react with various partners such as alkenes, imines, and carbonyl compounds to produce structurally diverse chiral organophosphorus compounds with a high degree of stereoselectivity. rsc.orgrsc.org The chiral auxiliary guides the reaction to favor the formation of one stereoisomer over others.

Asymmetric catalysis employs chiral catalysts to create stereogenic centers. This can involve transition metal complexes with chiral phosphine (B1218219) ligands or organocatalysis. mdpi.comresearchgate.net For instance, the desymmetrization of symmetrical, achiral organophosphorus compounds is a powerful strategy. frontiersin.org Chiral catalysts, such as Cinchona alkaloids or chiral phosphoric acids, can facilitate reactions like the alkylation of phosphine-boranes or the transfer of phosphoramidite (B1245037) groups, leading to the enantioselective formation of P-stereogenic centers. frontiersin.org

Enzymatic methods offer remarkable stereoselectivity for producing chiral organophosphates. Phosphotriesterases (PTEs), particularly from species like Pseudomonas diminuta, are highly effective for the kinetic resolution of racemic organophosphate mixtures. nih.govtamu.edu Through site-directed mutagenesis, variants of PTE have been engineered to enhance, relax, or even reverse the native enzyme's stereoselectivity. tamu.edu This allows for the selective hydrolysis of one enantiomer from a racemic mixture, enabling the isolation of the other in high enantiomeric purity. nih.gov Furthermore, engineered PTEs can stereoselectively hydrolyze prochiral substrates, creating a chiral center from an achiral molecule. tamu.eduacs.org

The table below summarizes the enzymatic kinetic resolution of a chiral phosphoramidate (B1195095) precursor, demonstrating the high stereoselectivity achieved with different PTE variants. nih.gov

| Enzyme Variant | Target Isomer | Stereochemical Preference | Selectivity (kcat/KM) |

| Wild-type PTE | (SP)-Isomer | SP > RP | 17-fold |

| G60A-PTE | (RP)-Isomer | RP > SP | 165-fold |

| In1W-PTE | (SP)-Isomer | SP > RP | 1400-fold |

This table illustrates the selectivity of different Phosphotriesterase (PTE) variants in hydrolyzing specific stereoisomers of a phosphoramidate precursor, highlighting the power of enzyme engineering in stereochemical control. nih.gov

Rearrangement Reactions Yielding this compound Byproducts

In organophosphorus synthesis, several rearrangement reactions can occur, sometimes leading to the unintended formation of phosphate esters like this compound or its analogs as byproducts. Understanding these pathways is crucial for optimizing reaction conditions and minimizing impurities.

Phospha-Brook Rearrangement

A notable side reaction in the synthesis of α-hydroxyphosphonates is the Phospha-Brook rearrangement. mdpi.com This rearrangement is typically base-catalyzed and involves the migration of a phosphorus group from a carbon atom to an adjacent oxygen atom. mdpi.com The process begins with the deprotonation of the α-hydroxyl group to form an oxyanion. This oxyanion then performs an intramolecular nucleophilic attack on the electrophilic phosphorus center, leading to the cleavage of the P-C bond and the formation of a P-O bond, yielding a phosphate byproduct. mdpi.com While sometimes a nuisance, this reaction can be intentionally induced under specific conditions, for example, by using a strong base like potassium hydroxide (B78521) in a solvent like DMSO, to study the resulting phosphate product. mdpi.comresearchgate.net

The following table details an example where an α-hydroxyphosphonate is intentionally converted to its phosphate isomer via a Phospha-Brook rearrangement. mdpi.com

| Starting Material | Reagent/Conditions | Rearrangement Product | Yield |

| α-hydroxyphosphonate containing o-functionalized 1,2,3-triazole | KOH (10 mol%), DMSO, 70°C, 3.0 h | Diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate | 90% |

This table shows the high-yield conversion of an α-hydroxyphosphonate to a phosphate byproduct through an induced Phospha-Brook rearrangement. mdpi.com

Perkow Reaction

The Perkow reaction is another significant pathway that competes with the Michaelis-Arbuzov reaction when trialkyl phosphites react with α-halocarbonyl compounds. wikipedia.orgnih.gov Instead of the expected β-keto phosphonate (Arbuzov product), the Perkow reaction yields a dialkyl vinyl phosphate, an analog of this compound. wikipedia.org The mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon, forming a zwitterionic intermediate. wikipedia.org This intermediate then rearranges, eliminating the halide ion to form an enol phosphate. wikipedia.org The balance between the Perkow and Michaelis-Arbuzov pathways is sensitive to the structure of the reactants, particularly the substituents on the α-haloketone. nih.govlookchem.com

The competition between these two reactions is illustrated in the reaction of 4-substituted α-bromo acetophenones with trialkyl phosphites. The proportion of the Perkow product increases as the electron-withdrawing character of the substituent on the phenyl ring increases. nih.gov

| Substituent (R') on 4-substituted α-bromo acetophenone (B1666503) | Reaction Pathway Favored |

| MeO | Michaelis-Arbuzov |

| Me | Michaelis-Arbuzov |

| H | Mixed |

| F | Perkow |

| Cl | Perkow |

| Br | Perkow |

| NO₂ | Perkow |

This table demonstrates how the electronic nature of the substituent on the aromatic ring of an α-bromo acetophenone influences the outcome of the reaction with a trialkyl phosphite, shifting the balance between the Michaelis-Arbuzov and Perkow pathways. nih.gov

Reaction Chemistry and Detailed Mechanistic Investigations of Diethyl Phenyl Phosphate

Hydrolytic Degradation Mechanisms of Diethyl phenyl phosphate (B84403)

The hydrolysis of diethyl phenyl phosphate involves the cleavage of a phosphoester bond, a reaction of significant interest due to its relevance in environmental degradation and biological metabolism. The process can be influenced by the surrounding chemical environment, particularly the pH, and the presence of catalysts.

Kinetic and Thermodynamic Parameters of this compound Hydrolysis

While extensive kinetic data for the uncatalyzed hydrolysis of this compound is not abundant in readily available literature, studies on closely related organophosphate esters provide valuable insights into the reaction's energetics. For instance, the hydrolysis of phosphate esters is generally characterized by a significant activation energy barrier.

The enzymatic hydrolysis of this compound has been characterized more thoroughly. Kinetic parameters for the hydrolysis catalyzed by the phosphotriesterase from Sphingobium sp. TCM1 (Sb-PTE) have been determined. nih.gov The pH dependence of the kinetic parameters, kcat and kcat/Km, is marked by a single ionization. nih.gov Fitting the data reveals pKa values of 7.3 ± 0.1 from the kcat profile and 7.1 ± 0.1 from the kcat/Km profile. nih.gov

| Kinetic Parameter | pKa Value |

|---|---|

| kcat | 7.3 ± 0.1 |

| kcat/Km | 7.1 ± 0.1 |

For comparison, the activation parameters for the hydrolysis of the analogous compound diethyl p-nitrophenyl phosphate (paraoxon) and its thio-analogue have been measured, highlighting the influence of substituents on the thermodynamic profile. acs.org

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| Diethyl p-nitrophenyl phosphate | 15.2 ± 0.3 | -23.7 ± 0.9 |

| Diethyl p-nitrophenyl phosphorothioate | 16.8 ± 0.3 | -22.3 ± 1.0 |

Catalysis of this compound Hydrolysis

The hydrolysis of this compound can be significantly accelerated by catalysts, most notably enzymes. Phosphotriesterases (PTEs) are metalloenzymes that efficiently catalyze the hydrolysis of a wide range of organophosphorus compounds. nih.gov The PTE from Pseudomonas diminuta contains a binuclear metal center, typically with two Zn²⁺ ions, which is crucial for its catalytic activity. nih.govtamu.edu The proposed mechanism involves the activation of a water molecule, which is coordinated to the metal center, into a more potent hydroxide (B78521) nucleophile. nih.gov This hydroxide then attacks the phosphorus center of the substrate in an Sₙ2-like reaction. nih.gov The interaction between the substrate's phosphoryl oxygen and one of the metal ions facilitates this nucleophilic attack. nih.gov

Studies on the PTE from Sphingobium sp. TCM1 demonstrate its catalytic activity towards this compound. nih.gov The pH-rate profile for this enzyme indicates that the ionization of a single group with a pKa between 7.1 and 7.3 is critical for catalysis, consistent with the activation of a metal-bound water molecule. nih.gov

Beyond enzymatic systems, artificial catalysts have also been shown to promote the hydrolysis of related phosphate triesters. For example, the alkaline hydrolysis of paraoxon (B1678428) is accelerated in the presence of latex dispersions containing quaternary ammonium (B1175870) ions. acs.org These systems can enhance reaction rates by concentrating the reactants within the latex particles. acs.org

Identification of Hydrolysis Byproducts

The hydrolysis of this compound results from the nucleophilic attack of water or hydroxide ion at the phosphorus center, leading to the cleavage of the P-OAr bond. This reaction yields two primary products: diethyl phosphate (also referred to as diethyl hydrogen phosphate) and phenol (B47542) . nih.gov The formation of diethyl phosphate as a stable product has been confirmed in studies involving the enzymatic hydrolysis of organophosphates, where it is found bound to the enzyme's active site after the reaction. tamu.edunih.gov

Nucleophilic Substitution Reactions at the Phosphorus Center of this compound Esters

Nucleophilic substitution at the phosphorus atom is the fundamental reaction pathway for the degradation and transformation of this compound. The specific mechanism of this phosphoryl transfer reaction is a subject of detailed investigation, with outcomes depending on the reaction conditions, the nucleophile, and the leaving group.

Concerted vs. Stepwise Mechanisms in Phosphoryl Transfer

The mechanism of nucleophilic substitution at a phosphate triester can proceed through either a concerted (AₙDₙ) or a stepwise (Aₙ + Dₙ) pathway. frontiersin.org A concerted mechanism involves a single transition state where the nucleophile bond is forming concurrently with the breaking of the leaving group bond. A stepwise mechanism involves the formation of a pentacoordinate phosphorane intermediate. frontiersin.orgresearchgate.net

Theoretical studies based on density functional theory (DFT) have provided significant insights into this mechanistic dichotomy. For this compound, calculations suggest that its reactions with nucleophiles like methoxide (B1231860) proceed through an associative, or stepwise, mechanism. researchgate.net A general principle that has emerged from theoretical work is that the nature of the leaving group is a key determinant of the reaction pathway. researchgate.net Phosphate triesters with poor leaving groups, defined as those whose conjugate acids have a pKa greater than 8, tend to react via a stepwise mechanism involving a phosphorane intermediate. researchgate.net Conversely, substrates with good leaving groups favor a concerted pathway. researchgate.net Given that the pKa of phenol is approximately 10, this compound falls into the category of substrates with a poor leaving group, which supports the prediction of a stepwise mechanism for its hydrolysis and other nucleophilic substitution reactions. researchgate.net

In contrast, the closely related compound diethyl 4-nitrophenyl phosphate (paraoxon), which possesses a better leaving group (p-nitrophenol, pKa ≈ 7.1), often reacts through a concerted mechanism with various nucleophiles like phenoxides and amines. researchgate.net

Influence of Nucleophile Basicity and Leaving Group Stability

The rate of nucleophilic substitution on this compound and its analogs is highly dependent on the properties of both the incoming nucleophile and the phenoxy leaving group. The relationship between the reaction rate and the basicity of the nucleophile is often evaluated using a Brønsted-type plot, which correlates the logarithm of the rate constant (log kₙ) with the pKa of the nucleophile's conjugate acid. The slope of this plot, βₙᵤ𝒸, provides information about the degree of bond formation in the transition state. sapub.org

For the reactions of diethyl 4-nitrophenyl phosphate with a series of secondary alicyclic amines and pyridines, linear Brønsted-type plots were obtained with βₙᵤ𝒸 values of 0.39 and 0.43, respectively. researchgate.net These relatively small βₙᵤ𝒸 values suggest a transition state with only a small amount of bond formation to the incoming nucleophile, which is characteristic of a concerted process for this substrate. researchgate.netsapub.org

Leaving group stability plays a critical role in the reactivity of phosphate triesters. A more stable leaving group (i.e., the anion of a stronger acid, with a lower pKa) departs more readily, accelerating the reaction. This is evident in the dramatically higher reactivity of phosphotriesterases towards substrates like paraoxon compared to those with poorer leaving groups like phenol. nih.gov The sensitivity of the reaction rate to the leaving group's pKa is described by the Brønsted parameter βₗ₉. Large, negative βₗ₉ values indicate significant charge development on the leaving group oxygen in the transition state, implying a high degree of P-O bond cleavage. sapub.org

Solvent Effects on Reaction Kinetics and Mechanisms

Studies on the hydrolysis of analogous phosphate triesters, such as dimethyl phenyl phosphate, reveal that the reaction can proceed through either a concerted (SN2-type) or a stepwise, dissociative mechanism, depending on the pH and solvent. In neutral to acidic conditions, a stepwise dissociation involving a metaphosphate intermediate is often observed. However, under alkaline conditions, a concerted mechanism featuring nucleophilic attack by the hydroxide ion is more common.

The transition from a less polar to a more polar aprotic solvent can significantly accelerate the rate of hydrolysis. For instance, the hydrolysis of p-nitrophenyl phosphate, a related compound, is dramatically faster in aqueous dimethyl sulfoxide (B87167) (DMSO) compared to water. nih.gov This rate enhancement is attributed to the ability of DMSO to stabilize charged intermediates and transition states more effectively than water. nih.gov Specifically, for the alkaline hydrolysis of dimethyl phenyl phosphate, the enthalpy of activation (ΔH‡) decreases from approximately 30.6 kcal/mol in water to 26.2 kcal/mol in 95% DMSO, indicating a more stabilized transition state in the mixed solvent system.

The nature of the solvent can also influence the reaction mechanism. For phosphate diesters, a change from a concerted SN2(P)-type mechanism in water to a unimolecular SN1(P)-type mechanism in less polar solvents like tert-butyl alcohol has been observed, as evidenced by changes in the entropy of activation. nih.gov While direct kinetic data for this compound across a wide range of solvents is not extensively documented in publicly available literature, the behavior of its close analogs provides strong evidence for the profound impact of the solvent on its reactivity. The hydrolysis of diethyl 4-nitrophenyl phosphate, for example, is suggested to proceed through a concerted mechanism with various nucleophiles. researchgate.net

Table 1: Activation Parameters for the Alkaline Hydrolysis of Dimethyl Phenyl Phosphate in Different Solvents

| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Relative Rate Enhancement |

| Water | ~30.6 | Negative | 1 |

| 95% DMSO | 26.2 | Less Negative | Significant |

Note: This data is for dimethyl phenyl phosphate, a close analog of this compound, and is used here for illustrative purposes.

Transesterification Reactions Involving this compound

Transesterification is a crucial reaction for modifying the structure of phosphate esters, including this compound. This process involves the exchange of the ethoxy or phenoxy groups with other alkoxy or aryloxy moieties, leading to the formation of new phosphate esters. The reaction is typically catalyzed by either an acid or a base, with basic catalysts being particularly common for the transesterification of aryl phosphates with alcohols.

The transesterification of triaryl phosphates, such as triphenyl phosphate, with aliphatic alcohols to produce alkyl aryl phosphates is a well-established industrial process. google.comgoogle.com These reactions are often carried out at elevated temperatures, typically in the range of 100-140 °C, in the presence of a basic catalyst. google.comgoogle.comgoogleapis.com A variety of bases have been shown to be effective, including alkali metal carbonates (e.g., potassium carbonate) and fluorides (e.g., potassium fluoride). google.comgoogleapis.com The choice of catalyst can influence the reaction rate and the final product distribution.

The general scheme for the base-catalyzed transesterification of this compound with an alcohol (R-OH) can be depicted as follows:

(EtO)2P(O)(OPh) + R-OH ⇌ (EtO)(RO)P(O)(OPh) + EtOH (EtO)(RO)P(O)(OPh) + R-OH ⇌ (RO)2P(O)(OPh) + EtOH

The reaction can proceed in a stepwise manner, allowing for the synthesis of mixed phosphate esters. By controlling the stoichiometry of the alcohol and the reaction conditions, it is possible to favor the formation of either the mono- or di-transesterified product. For instance, reacting triphenyl phosphate with an alcohol can yield a mixture of diphenyl alkyl phosphate, phenyl dialkyl phosphate, and trialkyl phosphate, with the composition depending on the reaction time and the amount of alcohol used. google.com While specific examples detailing the transesterification of this compound are not abundant in the literature, the principles derived from the reactions of triphenyl phosphate are directly applicable.

Microwave-assisted synthesis has also been employed to accelerate transesterification reactions of related phosphonates, suggesting a potential avenue for the efficient synthesis of new this compound derivatives.

Table 2: Typical Catalysts and Conditions for the Transesterification of Aryl Phosphates google.comgoogle.comgoogleapis.com

| Catalyst | Alcohol | Temperature (°C) | Products |

| Potassium Carbonate | Isodecanol | 100-140 | Isodecyl diphenyl phosphate, Diisodecyl phenyl phosphate |

| Potassium Fluoride | 2-Ethylhexanol | 100-140 | 2-Ethylhexyl diphenyl phosphate, Di(2-ethylhexyl) phenyl phosphate |

| Sodium Phenoxide | o-Phenyl phenol | Not specified | Mixed aryl phosphates |

Note: This table is based on the transesterification of triphenyl phosphate, a related aryl phosphate.

Electrophilic and Radical Reactivity Profiles of this compound

The phenyl group in this compound is susceptible to electrophilic aromatic substitution, while the phosphate ester moiety can participate in radical reactions under specific conditions.

Electrophilic Reactivity:

The most studied electrophilic reaction of this compound is nitration. The orientation of substitution on the phenyl ring is influenced by the electronic nature of the diethyl phosphate group. This group acts as a deactivating substituent, directing incoming electrophiles to the meta and para positions. cdnsciencepub.com The nitration of this compound in a mixture of nitric acid and sulfuric acid yields a mixture of isomeric nitrophenyl diethyl phosphates. cdnsciencepub.com The electron-withdrawing nature of the phosphate group is attributed to π-d orbital interactions, which reduce the electron density of the aromatic ring, particularly at the ortho and para positions. cdnsciencepub.com

The general mechanism for the nitration of this compound involves the formation of the nitronium ion (NO2+) as the active electrophile, which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex). masterorganicchemistry.comorganic-chemistry.org Subsequent deprotonation restores the aromaticity of the ring.

Radical Reactivity:

This compound can undergo reactions involving radical intermediates. The thermal decomposition of analogous dialkyl phenyl phosphates at elevated temperatures can proceed via cleavage of the carbon-oxygen bond to generate alkyl radicals. For example, dimethyl phenyl phosphate has been shown to release methyl radicals upon heating.

Furthermore, aryl diethyl phosphates can be reduced by radical anions. For instance, the reaction of aryl diethyl phosphates with lithium di-tert-butylbiphenylide radical anion leads to the deoxygenation of the corresponding phenol, producing an aromatic hydrocarbon. [This information is from a source not directly citable by index but found during research].

Photochemical methods can also initiate radical reactions involving phosphate esters. Irradiation of triaryl phosphates can lead to the extrusion of the phosphate moiety and the formation of biaryls through a process that is believed to involve radical intermediates. [This information is from a source not directly citable by index but found during research]. More broadly, phosphoranyl radicals, which can be generated via photoredox catalysis, are known to undergo fragmentation reactions, opening up pathways for various synthetic transformations. acs.orgnih.gov The treatment of α-phenyl-β-bromoethyl phosphate with tributyltin hydride and a radical initiator generates a β-phosphate ethyl radical which can rearrange, highlighting the potential for radical-mediated transformations in phosphate esters. bbhegdecollege.com

Table 3: Summary of Electrophilic and Radical Reactions

| Reaction Type | Reagents and Conditions | Key Intermediates | Products |

| Electrophilic Nitration | HNO3 / H2SO4 | Nitronium ion (NO2+), Sigma complex | meta- and para-Nitrophenyl diethyl phosphate |

| Radical Decomposition | High Temperature | Alkyl radicals | Alkenes, Phenyl phosphoric acid derivatives |

| Radical Reduction | Lithium di-tert-butylbiphenylide | Radical anion | Aromatic hydrocarbon |

| Radical Rearrangement | Bu3SnH, AIBN (on related systems) | β-Phosphate ethyl radical | Rearranged products |

Environmental Transformation and Biodegradation Mechanisms of Diethyl Phenyl Phosphate

Photodegradation Pathways of Diethyl Phenyl Phosphate (B84403) in Environmental Systems

Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. For organophosphate esters like DEPP, this process can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving photosensitizers. The primary photochemical event is often the cleavage of one of the ester bonds. uc.pt In aqueous environments, the photodegradation of pesticides similar in structure to DEPP has been shown to follow pseudo-first-order kinetics. uc.pt The cleavage of the P-O aryl bond is a common pathway, leading to the formation of diethyl phosphate and phenol (B47542).

The byproducts formed during the photodegradation of diethyl phenyl phosphate depend on the specific reaction mechanism, which can include homolytic or heterolytic bond scission. uc.pt

Homolytic Cleavage : This radical-based mechanism involves the splitting of the P-O bond to form a phenoxy radical and a diethyl phosphoryl radical. These highly reactive intermediates can then engage in further reactions with surrounding molecules (like water) or undergo rearrangements.

Heterolytic Cleavage : This mechanism involves the uneven splitting of a bond, leading to charged intermediates. For carbamate (B1207046) pesticides, which share an ester linkage, a photo-Fries rearrangement has been proposed as a major reaction pathway. uc.pt

Photo-hydrolysis : In aqueous solutions, the absorption of UV light can lead to the hydrolysis of the ester bond. For the structurally similar pesticide parathion (B1678463) (O,O-diethyl O-4-nitrophenyl thiophosphate), photolysis results in the formation of paraoxon (B1678428) and 4-nitrophenol. nih.gov For DEPP, this would analogously yield diethyl phosphate and phenol.

Secondary Reactions : Primary photoproducts can undergo further transformations. For instance, studies on other organophosphates have shown that byproducts can be formed through oxidation, dealkylation, and dechlorination. uoi.gr In the case of parathion, byproducts such as O,O,O-triethyl thiophosphate and O,O-diethyl-methyl thiophosphate have been quantified, suggesting that secondary reactions like ethylation can occur. nih.gov

The table below summarizes potential byproducts from the photodegradation of DEPP based on pathways observed for similar organophosphate compounds.

| Proposed Byproduct | Formation Pathway | Reference Compound |

| Diethyl Phosphate | P-O-Aryl bond cleavage (Hydrolysis) | Parathion nih.gov |

| Phenol | P-O-Aryl bond cleavage (Hydrolysis) | Parathion nih.gov |

| Hydroxylated DEPP | Hydroxyl radical attack on the phenyl ring | General Pesticides uc.pt |

| Diethyl Phosphoric Acid | Hydrolysis of Diethyl Phosphate | General Organophosphates |

Microbial Biotransformation and Enzymatic Degradation of this compound

Microbial activity is a primary driver for the degradation of organophosphate compounds in soil and water. oup.com Bacteria and fungi have evolved enzymatic systems capable of cleaving the ester bonds of these compounds, often using them as a source of phosphorus or carbon. oup.com

The most significant enzymes involved in the initial breakdown of organophosphates like DEPP are phosphotriesterases (PTEs). oup.com These enzymes catalyze the hydrolysis of the P-O ester bond.

PTEs are metalloenzymes, often containing two zinc ions in their active site, which are crucial for catalysis. acs.org The proposed mechanism involves the activation of a water molecule by the metal ions, forming a hydroxide (B78521) nucleophile that attacks the phosphorus center of the substrate. acs.orgnih.gov This leads to the cleavage of the leaving group (phenol, in the case of DEPP) and the formation of diethyl phosphate. nih.gov

Studies on the phosphotriesterase from Pseudomonas diminuta (Pd-PTE) have shown a dramatic decrease in catalytic activity when the leaving group is changed from p-nitrophenol to phenol, indicating that the enzyme's efficiency is highly dependent on the pKa of the leaving group. nih.govacs.org However, the PTE from Sphingobium sp. TCM1 is unique in that it can efficiently hydrolyze organophosphates with poorer leaving groups, such as this compound itself. nih.gov

The table below details key enzymes and their roles in degrading DEPP and related compounds.

| Enzyme | Source Organism | Substrate(s) | Function/Mechanism |

| Phosphotriesterase (PTE) | Pseudomonas diminuta | Paraoxon, this compound | Hydrolyzes P-O-Aryl bond; activity is highly dependent on the leaving group's pKa. acs.orgnih.gov |

| Phosphotriesterase (Sb-PTE) | Sphingobium sp. TCM1 | Paraoxon, this compound | Hydrolyzes P-O-Aryl bond; uniquely efficient with poor leaving groups like phenol. nih.gov |

| Phosphodiesterase | Delftia acidovorans | Diethyl phosphate, Diethyl phosphonate (B1237965) | Hydrolyzes the product of PTE action, allowing use as a phosphorus source. oup.com |

| Alkaline Phosphatase | Various Bacteria | Monoalkyl phosphates | Hydrolyzes simple phosphate monoesters, a later step in the degradation pathway. oup.com |

The complete breakdown, or catabolism, of this compound involves multiple steps and enzymes. ebi.ac.uk The initial hydrolysis by a phosphotriesterase yields diethyl phosphate and phenol. nih.gov These intermediates are then funneled into other metabolic pathways.

Diethyl Phosphate Catabolism : Diethyl phosphate can be further hydrolyzed by phosphodiesterases. For example, a novel phosphodiesterase from Delftia acidovorans can act on diethyl phosphate, releasing ethanol (B145695) and phosphate, which can be used by the cell. oup.com

Phenol Catabolism : Phenol is a common metabolic intermediate and can be degraded by many microorganisms. The catabolism of aromatic compounds like phenol typically proceeds through ring hydroxylation followed by ring cleavage. For instance, the phenylacetic acid (PAA) catabolic pathway, which involves the degradation of a similar aromatic structure, ultimately leads to intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. nih.gov

Enzyme specificity is a key factor. While the PTE from P. diminuta is less effective on DEPP, the enzyme from Sphingobium sp. TCM1 shows broad specificity, enabling it to degrade organophosphate flame retardants that lack the typically labile leaving groups found in insecticides. nih.gov

Co-metabolism is a process where microorganisms degrade a compound from which they derive no energy or nutrients, while simultaneously growing on another substrate. oup.com This is a significant mechanism for the environmental degradation of xenobiotics that cannot serve as a sole carbon or energy source.

For organophosphates, a bacterium might utilize a primary carbon source for growth, while an enzyme produced during its normal metabolism fortuitously degrades a compound like DEPP. The co-metabolic degradation of methyl parathion by a Plesiomonas sp. has been observed, where the bacterium was unable to use the pesticide as a sole carbon source but could degrade it in the presence of other nutrients. oup.com Similarly, the degradation of DEPP in a mixed microbial community could occur co-metabolically, where one species performs the initial hydrolysis and other species utilize the resulting phenol and diethyl phosphate. frontiersin.org

Biotransformation by Cytochrome P450 Enzymes: Mechanistic Insights

In addition to hydrolysis by phosphotriesterases, this compound can be metabolized by cytochrome P450 (CYP) monooxygenases. These enzymes are central to the Phase I metabolism of a vast number of xenobiotics in a wide range of organisms. uomus.edu.iq

The primary mechanism of CYP-mediated biotransformation of organophosphate esters is oxidative dealkylation. nih.govresearchgate.net This process involves two main steps:

Cα-Hydroxylation : A CYP enzyme, such as CYP3A4 or CYP2C8, catalyzes the hydroxylation of the carbon atom adjacent to the ester oxygen (the α-carbon) on one of the ethyl groups. nih.govresearchgate.net This reaction introduces a hydroxyl group, forming an unstable hemiacetal intermediate. uomus.edu.iq

O-Dealkylation : The unstable intermediate spontaneously breaks down. The C-O bond cleaves, resulting in the release of an aldehyde (acetaldehyde in this case) and the formation of a dealkylated phosphate metabolite. uomus.edu.iqnih.gov

For this compound, this pathway would result in the formation of ethyl phenyl phosphate. Repeated dealkylation could lead to phenyl phosphate. Computational studies on similar organophosphates like triethyl phosphate (TEP) confirm that this transformation to diethyl phosphate (DEP) is a viable pathway. nih.govresearchgate.net The initial hydrogen atom abstraction (HAT) from the ethyl group by the active P450 species is the rate-determining step in this metabolic transformation. nih.gov

Cα-Hydroxylation and O-Dealkylation Pathways in Organophosphate Flame Retardants

The biotransformation of organophosphate flame retardants (OPFRs) is a critical area of environmental and toxicological research. These compounds undergo various metabolic processes in organisms, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Among the principal transformation routes are Cα-hydroxylation and O-dealkylation, which are often competitive reactions leading to the formation of hydroxylated metabolites and diester metabolites, respectively. nih.govmdpi.com

The general metabolic pathway for many OPFRs involves phase I reactions, such as oxidation and hydrolysis, followed by phase II conjugation. nih.govoaepublish.com O-dealkylation and hydroxylation are key phase I pathways. oaepublish.com The enzymatic system of white-rot fungi, for instance, has been shown to utilize the CYP450 intracellular system for OPFR degradation, suggesting that hydroxylation and dealkylation reactions are likely involved. researchgate.net Microbial degradation, particularly through hydrolysis of P-O-alkyl and P-O-aryl bonds, is considered a crucial detoxification step. oup.com

Computational studies using density functional theory (DFT) have elucidated the reaction mechanism for several OPFRs, confirming that it consists of Cα-hydroxylation and subsequent O-dealkylation steps. nih.govresearchgate.net These studies help predict the biotransformation activities of different OPFRs. For example, the biotransformation activities of five common OPFRs were predicted to follow the order: tri(2-chloroethyl) phosphate (TCEP) ≈ triethyl phosphate (TEP) ≈ 2-ethylhexyl diphenyl phosphate (EHDPHP) > tris(1-chloro-2-propyl) phosphate (TCIPP) > tris(1,3-dichloro-2-propyl) phosphate (TDCIPP). nih.govmdpi.com

The process begins with the hydroxylation of the carbon atom alpha to the oxygen atom of the phosphate ester group (Cα-hydroxylation). nih.govnih.gov This is followed by an O-dealkylation step, which cleaves the carbon-oxygen bond, leading to the formation of a diester metabolite and an aldehyde. nih.govresearchgate.net For instance, the biotransformation of TCEP involves C1-hydroxylation and O-dealkylation to yield bis(2-chloroethyl) phosphate (BCEP) and chloroacetaldehyde. nih.govmdpi.com Similarly, human and Brevibacillus brevis CYPs can metabolize triphenyl phosphate (TPHP) into the important diester metabolite diphenyl phosphate (DPHP). nih.govmdpi.com

The specific metabolites produced can vary depending on the structure of the parent OPFR and the specific CYP isoform involved. nih.gov Molecular dynamics simulations have shown that CYP3A4-mediated metabolism of TDCIPP, TCIPP, TCEP, and TEP primarily produces diester metabolites. nih.govresearchgate.net In contrast, the metabolism of EHDPHP by the same enzyme is more likely to generate para-hydroxyEHDPHP as the main metabolite, indicating that hydroxylation of the aromatic ring can be a competing and sometimes dominant pathway. nih.govresearchgate.net

Research on various environmental and biological systems has identified key metabolites resulting from these pathways. In biota, OPFRs are rapidly metabolized into organophosphate diesters and hydroxylated products. aaqr.org Studies using human liver microsomes (HLM) have confirmed the formation of primary metabolites from O-dealkylation, such as bis(2-chloroethyl) hydrogen phosphate from TCEP. mdpi.com The general metabolic pathway for OPFRs consistently points to O-dealkylation and hydroxylation as central processes, producing a range of metabolites like di-alkyl phosphates (DAPs). researchgate.net

Table 1: Summary of OPFR Biotransformation Pathways and Metabolites

| Organophosphate Flame Retardant (OPFR) | Primary Metabolic Pathway(s) | Key Metabolite(s) | Reference(s) |

|---|---|---|---|

| Tri(2-chloroethyl) phosphate (TCEP) | Cα-hydroxylation, O-dealkylation, Oxidative dehalogenation | Bis(2-chloroethyl) phosphate (BCEP), 2-hydroxyethyl 2-chloroethyl hydrogen phosphate | nih.govmdpi.commdpi.com |

| Triethyl phosphate (TEP) | Cα-hydroxylation, O-dealkylation | Diethyl phosphate (DEP) | nih.govresearchgate.net |

| 2-Ethylhexyl diphenyl phosphate (EHDPHP) | para-hydroxylation, Cα-hydroxylation, O-dealkylation | para-hydroxyEHDPHP, Diphenyl phosphate (DPHP) | nih.govresearchgate.net |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Cα-hydroxylation, O-dealkylation | Bis(1,3-dichloropropyl) phosphate (BDCIPP) | nih.govresearchgate.netresearchgate.net |

| Tris(1-chloro-2-propyl) phosphate (TCIPP) | Cα-hydroxylation, O-dealkylation | Bis(1-chloro-2-propyl) phosphate (BCPP) | nih.govresearchgate.netresearchgate.net |

| Triphenyl phosphate (TPHP) | Hydroxylation, O-dealkylation | Diphenyl phosphate (DPHP) | nih.govmdpi.com |

Advanced Analytical Methodologies for Diethyl Phenyl Phosphate Research

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in diethyl phenyl phosphate (B84403).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of diethyl phenyl phosphate. vulcanchem.com ¹H, ¹³C, and ³¹P NMR are particularly instrumental. vulcanchem.com A full structural elucidation can be achieved through a combination of one-dimensional (¹H, ¹³C{¹H}, ³¹P{¹H}) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. mdpi.com

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For a related compound, diethyl (1-phenylvinyl) phosphate, the ethoxy protons appear as a multiplet between δ 4.02-4.36 ppm and a triplet of doublets at δ 1.34 ppm. rsc.org The phenyl protons typically resonate in the aromatic region around δ 7.15-7.30 ppm. acs.orgamazonaws.com

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. bhu.ac.in For this compound, characteristic signals include those for the aromatic carbons (δ 119.9-150.8 ppm) and the ethoxy group carbons (δ 16.2 and 64.5 ppm), with the latter showing coupling to the phosphorus atom. amazonaws.com

³¹P NMR: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds. researchgate.net this compound exhibits a characteristic chemical shift, with reported values around -6.34 ppm and -12.6 ppm for related structures. rsc.orgacs.org This technique is invaluable for confirming the presence and electronic environment of the phosphate moiety. spectrabase.com

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are used to establish connectivity within the molecule.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to piece together adjacent proton networks, such as those within the ethyl and phenyl groups. mdpi.comscience.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively assigning the carbon signals based on their attached protons. mdpi.comscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting the phenyl ring, the phosphate group, and the ethyl fragments. mdpi.comscience.gov For instance, ¹H-³¹P HMBC experiments can be particularly useful, combining the high sensitivity of proton detection with the specificity of phosphorus chemical shifts. mdpi.com

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J) | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 7.15-7.31 | m | Aromatic (C₆H₅) | amazonaws.com |

| ¹H | 4.14-4.27 | m | -OCH₂CH₃ | amazonaws.com |

| ¹H | 1.32-1.38 | m | -OCH₂CH₃ | amazonaws.com |

| ¹³C | 150.8 | Aromatic (C-O) | amazonaws.com | |

| ¹³C | 129.6 | Aromatic (CH) | amazonaws.com | |

| ¹³C | 124.9 | Aromatic (CH) | amazonaws.com | |

| ¹³C | 119.9 | d, J = 4.4 Hz | Aromatic (CH) | amazonaws.com |

| ¹³C | 64.5 | d, J = 5.9 Hz | -OCH₂CH₃ | amazonaws.com |

| ¹³C | 16.2 | d, J = 6.6 Hz | -OCH₂CH₃ | acs.orgamazonaws.com |

| ³¹P | -12.6 | s | P=O | acs.org |

Note: Data is compiled from this compound and closely related analogs. Chemical shifts and coupling constants can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ of a related compound, diethyl (1-phenylvinyl) phosphate, is 257.0937, which closely matches the found value of 257.0936. rsc.org This level of accuracy is crucial for confirming the identity of the compound and its metabolites. acs.org

Tandem Mass Spectrometry (MS/MS): MS/MS is used to fragment a selected parent ion and analyze the resulting daughter ions. researchgate.net This technique is invaluable for structural elucidation and for studying reaction pathways and identifying metabolites. researchgate.netnih.gov By analyzing the fragmentation patterns, one can deduce the structure of the original molecule and its transformation products. nih.gov For example, in the GC-MS analysis of this compound, common fragment ions observed include m/z 230 (molecular ion), 104, and 94. nih.gov The identification of metabolites often involves tracking mass shifts corresponding to specific biochemical transformations, such as hydroxylation (+16 Da). nih.gov Ion-molecule reactions within the mass spectrometer can also be used to identify specific functional groups like phosphates. researchgate.net

Vibrational spectroscopy techniques, Fourier-Transform Infrared (FT-IR) and Raman, are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. mt.com These methods are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice-versa. acs.orgsapub.org

FT-IR Spectroscopy: FT-IR is particularly sensitive to polar functional groups. mt.comrsc.org The spectrum of this compound will show characteristic absorption bands for the P=O (phosphoryl), P-O-C (phosphate ester), and C-O-C (ether) linkages, as well as vibrations associated with the aromatic phenyl ring. FT-IR can be used to monitor reactions, for example, by observing the appearance or disappearance of specific functional group peaks over time. dtic.mil

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, homo-nuclear bonds, providing complementary information to FT-IR. mt.comsapub.org It is particularly useful for analyzing the carbon-carbon bonds within the phenyl ring and the C-C bonds of the ethyl groups. sapub.org Like FT-IR, Raman spectroscopy can be used for reaction monitoring. researchgate.net

Table 2: Key Vibrational Frequencies for this compound Functional Groups

| Functional Group | Bond | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Phosphoryl | P=O | 1250-1300 | FT-IR |

| Phosphate Ester | P-O-C (Aryl) | 1150-1240 | FT-IR |

| Phosphate Ester | P-O-C (Alkyl) | 950-1050 | FT-IR |

| Aromatic Ring | C=C Stretch | 1450-1600 | FT-IR, Raman |

| Aromatic Ring | C-H Bending | 690-900 | FT-IR |

| Alkyl Group | C-H Stretch | 2850-2980 | FT-IR, Raman |

Chromatographic Separation Techniques for Complex Research Samples

Chromatography is essential for separating this compound from reactants, byproducts, or complex matrices like environmental or biological samples prior to analysis. researchgate.net

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the analysis of this compound. vulcanchem.com

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. d-nb.info It is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. nih.govoup.com The choice of column is critical; for instance, a 5% OV-210 on Gas Chrom Q has been used for analyzing related organophosphate metabolites. d-nb.info The Kovats retention index, a standardized measure in GC, has been reported as 1502 on a standard non-polar column and 2210 on a standard polar column for this compound. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wider range of compounds, including those that are not sufficiently volatile or stable for GC. gcms.cz Reversed-phase HPLC, using a C18 column, is a common approach. researchgate.net The development of an HPLC method involves optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724) and water) and detection method (e.g., UV or MS). acs.org HPLC coupled with MS (LC-MS) or tandem MS (LC-MS/MS) is a powerful combination for analyzing this compound in complex mixtures, offering both separation and sensitive, specific detection. acs.orgresearchgate.net

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral chromatography for the separation of its stereoisomers is not applicable.

However, if this compound were to be used as a derivatizing agent for a chiral analyte, or if its metabolites were chiral, then chiral chromatography would become a relevant and crucial technique. sigmaaldrich.comnih.gov Chiral stationary phases (CSPs), such as those based on cyclodextrins or Pirkle-type phases, are designed to interact differently with enantiomers, allowing for their separation. sigmaaldrich.comhplc.eu The choice of the appropriate CSP and mobile phase is critical for achieving successful chiral separation. researchgate.net

X-ray Diffraction for Crystal Structure Determination of this compound Complexes

While specific crystallographic data for complexes of this compound remains elusive in readily available literature, extensive research has been conducted on the closely related compound, diethyl phosphate (DEP). X-ray diffraction studies on DEP complexes provide critical insights into the coordination chemistry and structural possibilities for similar organophosphate compounds.

Analysis of DEP complexed with the enzyme phosphotriesterase (PTE) from Pseudomonas diminuta has been particularly revealing. In one study, co-crystals of wild-type PTE with DEP were analyzed, showing a triclinic crystal system. nih.gov In the structure of the PTE-diethyl phosphate complex, the DEP molecule is found bridging two divalent metal cations within the enzyme's active site. nih.gov Another investigation into a variant of the enzyme (G60A) also complexed with DEP showed a similar triclinic system with different unit cell parameters. nih.gov This structural information is fundamental to understanding the enzymatic hydrolysis mechanism of organophosphate esters.

Thermal Analysis Techniques (TGA, DSC) for Decomposition Kinetics in Materials Contexts

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and decomposition behavior of chemical compounds. For organophosphates like this compound, these techniques can quantify thermal resistance, particularly when used as additives in polymer matrices.

TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of volatile products. DSC measures the heat flow into or out of a sample, identifying phase transitions such as melting points and exothermic or endothermic decomposition events. While specific kinetic data for the decomposition of pure this compound is not detailed in the reviewed literature, the methodology is well-established. For instance, TGA can be used to quantify mass loss, which for many phosphate compounds occurs in the 300–500°C range. The kinetic parameters derived from these analyses are crucial for predicting the long-term stability and performance of materials incorporating such phosphate compounds.

UV-Visible and Fluorescence Spectroscopy in Reaction Mechanism Studies

UV-Visible and fluorescence spectroscopy are powerful tools for elucidating the reaction mechanisms of organophosphates, particularly in the context of "caged" compounds. In this application, a photoremovable protecting group (PPG) is attached to the phosphate moiety, rendering it inactive until released by a pulse of light.

Research on various caged diethyl phosphate derivatives demonstrates the utility of these spectroscopic methods. The photolysis, or light-induced cleavage, of these compounds can be monitored to understand the reaction pathway and efficiency. For example, the UV-visible spectrum of Diethyl 2-(4-hydroxy-1-naphthyl)-2-oxoethyl phosphate shows a maximum absorption (λmax) between 319 and 325 nm. nih.gov Upon irradiation, the release of diethyl phosphate can be tracked, and the formation of photoproducts can be identified by changes in the absorption or fluorescence spectra. nih.gov Studies on p-hydroxyphenacyl (pHP) caged diethyl phosphate have utilized these techniques to confirm a two-photon excitation mechanism for uncaging, which allows for precise spatial and temporal control of phosphate release. acs.org The shift in absorption spectra upon deprotonation of the chromophore can also be used to tune the excitation wavelength for different applications. acs.org

Theoretical and Computational Investigations of Diethyl Phenyl Phosphate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For diethyl phenyl phosphate (B84403), DFT calculations help in understanding its stability, reactivity, and the nature of its chemical bonds. oatext.com These calculations often employ basis sets like 6-31G(d,p) and functionals such as B3LYP to achieve a balance between accuracy and computational cost. nih.gov

Frontier Molecular Orbital (FMO) theory is pivotal in explaining the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. journalijar.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. oatext.comjournalijar.com

For organophosphate compounds, the HOMO is often associated with the electron-donating capacity of the molecule. oatext.com In the case of some substituted diethyl phenyl phosphate derivatives, both the HOMO and LUMO have been found to be centered on the phenyl group, highlighting the reactive orbitals of these molecules. oatext.com The HOMO-LUMO energy gap can indicate that charge transfer occurs within the molecule, thereby increasing its molecular activity. journalijar.com

Table 1: Calculated Molecular Orbital Properties for a this compound Derivative

| Parameter | Value (eV) |

| HOMO Energy | -7.255 |

| LUMO Energy | -2.271 |

| HOMO-LUMO Gap | 4.984 |

| Data derived from a representative theoretical study on a related compound, illustrating typical values obtained through DFT calculations. journalijar.com |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. journalijar.comresearchgate.net The MEP map uses a color scale to represent different potential values, where red typically indicates regions of high electron density (negative potential) and blue represents electron-deficient regions (positive potential). journalijar.comresearchgate.net For molecules like this compound, the MEP can reveal that the most negative potential is often located around the phosphoryl oxygen, indicating a likely site for electrophilic attack, while positive potentials may be found near the hydrogen atoms. journalijar.com

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the hydrolysis of this compound. DFT calculations can be used to model the geometries of reactants, transition states, and products. nih.govtamu.edu For instance, the alkaline hydrolysis of similar phosphate triesters has been shown through calculations to proceed via an associative mechanism, where a pentacoordinate intermediate is formed. researchgate.net

In the context of enzyme-catalyzed hydrolysis, such as by phosphotriesterase (PTE), computational studies have been essential. nih.gov Models of the PTE active site have been used to study the reaction mechanism, showing that a bridging hydroxide (B78521) ion can act as a nucleophile, attacking the phosphorus center of the organophosphate substrate. nih.govtamu.edu These calculations can determine the structure of the transition state, including critical bond distances, such as the forming bond between the nucleophilic oxygen and the phosphorus atom. tamu.edu The energy barriers for these reaction steps can also be calculated, providing insight into the reaction kinetics. researchgate.net Studies on the hydrolysis of this compound have shown that P–O bond cleavage is often the rate-limiting step. acs.org The reaction can proceed through different pathways, including concerted or stepwise mechanisms, depending on factors like the leaving group and the nature of the nucleophile. researchgate.netresearchgate.net For example, the alcoholysis of diethyl p-chlorophenyl phosphate is suggested to follow a concerted mechanism, while its thiolysis proceeds through an associative (stepwise) mechanism. researchgate.net

The solvent environment can significantly influence the reactivity and conformational stability of molecules. nih.govfrontiersin.org Computational models can account for solvation effects through either explicit or implicit methods. frontiersin.orgq-chem.com Explicit solvent models involve including a number of solvent molecules directly in the calculation, which is computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. frontiersin.org Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. q-chem.com

For reactions of phosphate esters, solvation can alter reaction rates and even mechanisms. nih.gov For example, the hydrolysis of phosphate esters is often accelerated in polar aprotic solvents like DMSO compared to water. This is attributed to the stabilization of charged intermediates or transition states in these solvents. Solvation effects are incorporated into DFT calculations by performing single-point energy calculations on the optimized gas-phase structures using a continuum model like CPCM. nih.gov This approach allows for the calculation of solvation free energies, which are crucial for accurately predicting reaction thermodynamics and kinetics in solution. nih.gov The choice of solvent model can be critical, as different models may yield different results, especially for complex reactions like phosphate hydrolysis where specific interactions with solvent molecules can be important. frontiersin.org

Molecular Dynamics (MD) Simulations of this compound Interactions with Macromolecular Systems

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with larger systems like proteins and lipid membranes over time. researchgate.netmdpi.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities.

MD simulations have been employed to investigate the interaction of organophosphates, including this compound and its analogs, with biological macromolecules. A primary area of study is the interaction with enzymes like acetylcholinesterase (AChE), a key target of many organophosphate compounds. nih.gov MD simulations can reveal how these inhibitors bind to the active site of AChE, the conformational changes that occur upon binding, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-inhibitor complex. nih.gov

Furthermore, MD simulations are used to study the behavior of organophosphates within lipid membranes, which is relevant for understanding their transport across biological barriers. mdpi.com These simulations can predict the preferred location and orientation of molecules like this compound within a lipid bilayer. mdpi.com For example, amphiphilic molecules often position themselves at the interface between the polar head groups of the lipids and the nonpolar acyl chains. mdpi.com The insights from MD simulations complement experimental data and can guide the design of molecules with specific interaction properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. escholarship.orgbas.bg QSAR models are typically regression equations that correlate a specific activity (e.g., enzyme inhibition potency, toxicity) with various molecular descriptors. nih.gov

These descriptors can be categorized into several types, including:

Electronic descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which are often calculated using quantum chemical methods. bas.bgresearchgate.net

Hydrophobic descriptors: Like the logarithm of the octanol-water partition coefficient (logP), which quantifies the lipophilicity of a molecule. tandfonline.com

Steric or topological descriptors: Which describe the size and shape of the molecule. escholarship.org

In the context of this compound and its derivatives, QSAR models can help to understand how modifications to the chemical structure, such as adding substituents to the phenyl ring, affect its reactivity and biological activity. oatext.comnih.gov A 3D-QSAR approach, which considers the three-dimensional structure of the molecules, can provide more detailed insights into the specific interactions with a target receptor, such as the importance of hydrogen bonds or π-π stacking interactions. nih.govnih.gov These models are valuable tools for screening new compounds and for designing molecules with desired properties, such as enhanced potency or reduced toxicity. nih.govresearchgate.net

Table 2: Common Descriptors Used in QSAR Models for Organophosphates

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Atomic charges (e.g., on P atom), Dipole moment | Relates to the molecule's ability to participate in electrostatic interactions and chemical reactions. bas.bg |

| Hydrophobic | logP, π (Hansch hydrophobicity constant) | Influences transport across biological membranes and binding to hydrophobic pockets in proteins. tandfonline.com |

| Steric/Topological | Molecular weight, Connectivity indices | Describes the size, shape, and branching of the molecule, which affects how it fits into a binding site. escholarship.org |

Diethyl Phenyl Phosphate in Advanced Material Science and Polymer Chemistry

Role of Diethyl Phenyl Phosphate (B84403) as a Chemical Reagent in Polymer Synthesis

Current scientific literature does not provide significant evidence of Diethyl phenyl phosphate being widely utilized as a primary chemical reagent, such as a monomer, initiator, or catalyst, in polymer synthesis. However, the broader class of organophosphorus compounds, to which DEPP belongs, is integral to various polymerization processes. For context, related organophosphorus compounds find application in polymer synthesis in several ways:

As Catalysts: Compounds like diphenyl phosphate have been demonstrated to act as efficient organocatalysts in ring-opening polymerization of cyclic carbonates, leading to the formation of polycarbonates with controlled molecular weights and narrow polydispersity.

As Monomers: Phosphorus-containing monomers are synthesized to be incorporated into polymer backbones, imparting desired properties such as flame retardancy and improved adhesion. For instance, phosphonate-containing acrylates have been polymerized to create functional polymers.

As Initiators: Certain phosphonic acid esters have been investigated as thermally latent initiators in the cationic polymerization of epoxides.

Chemical Mechanisms of this compound-Based Flame Retardancy

The efficacy of this compound as a flame retardant in polymers stems from its ability to interrupt the combustion cycle through both condensed-phase and gas-phase mechanisms. researchgate.netmdpi.comresearchgate.net Upon thermal decomposition of the polymer, DEPP actively participates in chemical reactions that mitigate flammability.

In the condensed phase (the solid polymer), DEPP contributes to the formation of a protective char layer on the material's surface. researchgate.netmdpi.com This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the diffusion of flammable volatile decomposition products to the combustion zone.

The mechanism of char formation is initiated by the thermal decomposition of DEPP, which can yield phosphoric and polyphosphoric acids. These acidic species are powerful dehydrating agents and catalysts for cross-linking reactions within the polymer matrix. mdpi.com This process involves the esterification of hydroxyl groups present in the polymer or formed during its decomposition, leading to the formation of a cross-linked, carbonaceous network. This network is more thermally stable than the original polymer and is less prone to producing flammable volatiles.

The table below summarizes the key reactions involved in the condensed-phase flame retardancy mechanism of organophosphorus compounds like DEPP.

| Reaction Type | Description | Effect on Flammability |

| Dehydration | The acidic phosphorus species catalyze the elimination of water from the polymer backbone. | Promotes the formation of a carbonaceous char. |

| Cross-linking | Formation of covalent bonds between polymer chains, creating a more stable network structure. | Increases the thermal stability of the polymer and reduces the release of flammable gases. |

| Char Formation | The combined effects of dehydration and cross-linking lead to a dense, insulating layer of char. | Acts as a barrier to heat and mass transfer, slowing down combustion. |

In addition to its condensed-phase activity, this compound also exerts a flame-retardant effect in the gas phase. empa.chnih.gov During combustion, volatile phosphorus-containing radicals are released from the decomposing DEPP. These radicals, such as PO• and HPO•, are highly effective at scavenging the high-energy H• and OH• radicals that are crucial for sustaining the chain reactions of combustion in the flame. empa.ch

The key gas-phase inhibition reactions are outlined below:

H• + PO• + M → HPO + M

OH• + PO• → HPO2

H• + HPO2 → H2O + PO•

OH• + HPO → H2O + PO•

This compound as a Component in Functional Materials

The properties of this compound extend its utility beyond flame retardancy into other areas of functional materials.

One notable application is in the field of energy storage , specifically as a component in non-flammable electrolytes for lithium-ion batteries. The inherent flammability of conventional organic carbonate-based electrolytes is a significant safety concern. Phosphate esters, including compounds structurally similar to DEPP, are being investigated as flame-retardant additives or co-solvents to mitigate this risk. Their high boiling points and ability to interfere with combustion reactions can significantly improve the safety profile of batteries.

In the realm of specialty coatings , phosphorus-containing compounds can enhance adhesion and corrosion resistance. While specific data for DEPP is not abundant, the phosphate functional group is known to interact favorably with metal substrates, promoting better adhesion of the coating. Furthermore, the flame-retardant properties of DEPP can be imparted to coatings for applications where fire safety is paramount.

The table below provides an overview of the potential applications of this compound in functional materials.

| Application Area | Function of this compound | Benefit |

| Energy Storage (Battery Electrolytes) | Flame-retardant additive/co-solvent | Improved battery safety by reducing electrolyte flammability. |

| Specialty Coatings | Additive for adhesion promotion and flame retardancy | Enhanced coating performance and fire safety of the coated substrate. |

| Advanced Composites | Flame retardant | Imparts fire resistance to composite materials used in various industries. |

Future Directions and Emerging Research Avenues in Diethyl Phenyl Phosphate Chemistry

Integration of Diethyl Phenyl Phosphate (B84403) Research with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of organophosphate esters like diethyl phenyl phosphate. google.com These computational tools offer the ability to predict molecular properties and activities, accelerating research and development while minimizing costly and time-consuming laboratory experiments. bacon-hedland.com

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a significant area of focus. bacon-hedland.com For organophosphate derivatives, QSAR models have been developed to predict biological activity, such as insecticidal potency. ugm.ac.idresearchgate.net For instance, a study on various organophosphate insecticides successfully created a QSAR model to design new, more potent compounds in silico. ugm.ac.idresearchgate.net These models correlate structural or electronic descriptors of molecules with their activities, enabling the prediction of properties for newly designed compounds. ugm.ac.idresearchgate.net

Machine learning algorithms are also being deployed to predict the environmental fate and toxicity of phosphate esters. bacon-hedland.comnih.gov By training models on extensive datasets of known compounds, researchers can predict properties like hydrolysis rates, which are crucial for assessing environmental persistence. researchgate.net For example, an in silico approach combining multiple linear regression with experimental validation was used to analyze 85 prevalent organophosphate esters, identifying aryl-OPEs as potent disruptors of hemostatic balance. nih.gov Such models can screen thousands of potential molecules, identifying those with the desired performance and the safest toxicological profiles. bacon-hedland.com

The development of these predictive models relies on various computational methods and data sources, as detailed in the table below.

| Modeling Technique | Application for Phosphate Esters | Key Findings/Capabilities | Reference |

| QSAR/QSPR | Predicting biological activity (e.g., toxicity, insecticidal potency) and physical properties. | Can identify key molecular descriptors influencing activity; used to design novel compounds with enhanced potency. | bacon-hedland.comugm.ac.idresearchgate.net |

| 3D Modeling & AI Algorithms | Predicting interactions with biological targets (e.g., proteins, enzymes). | Used to identify proliferator-activated receptor γ (PPARγ) as a key mediator of hemostatic disruption by aryl-OPEs. | nih.gov |

| Multi-modal Machine Learning | Predicting performance properties from various data inputs (e.g., spectra, physical measurements). | Can accurately predict performance properties using component concentrations, accelerating formulation development. | bacon-hedland.com |

| Deep Learning (Autoencoders) | Predicting hydrolysis rates and designing novel ester structures with desired properties. | A combined CNN-LSTM model achieved 87.2% accuracy in predicting hydrolysis rates. | researchgate.net |

| Molecular Dynamics (MD) | Simulating hydrolysis rates and environmental persistence in aqueous environments. | Suitable for predicting degradation pathways and stability under various conditions. |

These computational approaches are not only accelerating the discovery of new compounds but also contributing to a more profound understanding of the structure-activity relationships that govern the behavior of this compound and its derivatives.

Development of Novel Synthetic Routes with Enhanced Selectivity and Atom Economy

A major thrust in modern chemistry is the development of "green" synthetic methods that are efficient, produce less waste, and are inherently safer. For this compound and related compounds, this translates to creating novel synthetic routes with improved selectivity and atom economy. um-palembang.ac.id Atom economy is a principle of green chemistry that assesses the efficiency of a reaction by how many atoms from the reagents are incorporated into the final product. um-palembang.ac.idresearchgate.net

Traditional methods for synthesizing phosphate esters often involve multiple steps and the use of hazardous reagents like phosphoryl chloride. asianpubs.org Emerging research focuses on cleaner, more direct approaches.

Catalytic and Greener Methods:

Palladium-Catalyzed Cross-Coupling: Efficient methods for forming C-P or P-O bonds using palladium catalysts have been developed. These reactions can couple H-phosphonates with aryl halides or triarylbismuths with P(O)-H compounds, offering high atom-economy and operational simplicity. organic-chemistry.org

Chitosan (B1678972) as a Catalyst: Chitosan, a biodegradable polymer, has been successfully used as a heterogeneous, eco-friendly basic catalyst for the synthesis of α-hydroxy phosphonates from aldehydes and diethyl phosphite (B83602). acgpubs.org This method avoids toxic catalysts and often proceeds in protic media. acgpubs.org

Ultrasound-Assisted Synthesis: Sonochemistry has been applied to the dehydrogenative phosphorylation of ketones, where ultrasound irradiation significantly increases yields and shortens reaction times compared to conventional methods. acs.orgacs.org